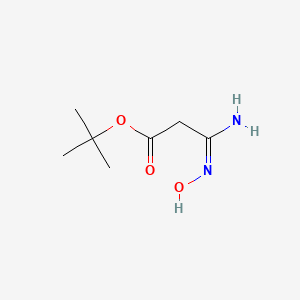

叔丁基 2-(-N'-羟基氨甲酰基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl acetate, also known as t-butyl acetate or TBAc, is a colorless flammable liquid with a camphor- or blueberry-like smell . It is used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .

Synthesis Analysis

The primary method for TBAc production is based on the esterification process using tertiary butanol and acetic anhydride as feedstocks . An alternative method involves a direct synthesis of TBAc from isobutene and acetic acid through an additive reaction .Chemical Reactions Analysis

The conversion of acetic acid in the synthesis of TBAc strongly depends on the Brönsted acidity, while the selectivity of TBAc is linearly correlated with the ratio of Brönsted and Lewis acid amounts .Physical And Chemical Properties Analysis

Tert-Butyl acetate is a colorless liquid with a fruity odor . It has a density of 0.8593 g/cm³ and a boiling point of 97.8 °C . It is miscible in ether and ethanol, and has a solubility in water of 0.8 wt% at 22 °C .科学研究应用

酸增殖和自催化片段

Ichimura、Arimitsu 和 Kudo (1995) 的一项研究引入了一个通过乙酰乙酸酯衍生物(特别是叔丁基 2-甲基-2-(对甲苯磺酰氧甲基)乙酰乙酸酯)的自催化片段来实现酸增殖的新概念。此过程释放对甲苯磺酸,作为自催化剂按几何级数增加酸浓度,突出了其在合成化学应用中的潜力 (Ichimura、Arimitsu 和 Kudo,1995)。

降解途径和环境应用

Stefan、Mack 和 Bolton (2000) 探讨了甲基叔丁基醚 (MTBE) 在 UV/H2O2 工艺下的降解途径。他们的研究注意到在降解过程中产生了各种副产物,包括叔丁基甲酸酯和叔丁醇。这项研究提供了叔丁基衍生物在处理污染物中的环境应用的见解 (Stefan、Mack 和 Bolton,2000)。

呋喃和药物中间体的合成

Stauffer 和 Neier (2000) 的研究证明了由三氟乙酸催化的三取代和四取代呋喃的合成,利用叔丁基乙酰乙酸酯作为前体。此合成途径强调了该化合物在创建复杂有机结构中的用途,这对于药物和材料科学至关重要 (Stauffer 和 Neier,2000)。

有机合成中的乙酸酯烷基化

Iuchi、Obora 和 Ishii 在 2010 年的一项研究中介绍了在叔丁基钾的存在下用伯醇和二醇烷基化乙酸酯,使用叔丁基乙酸酯。该方法突出了羧酸盐的一种新途径,强调了该化合物在有机合成和工业化学中的重要性 (Iuchi、Obora 和 Ishii,2010)。

安全和危害

未来方向

Tert-Butyl acetate is an emerging solvent for various products such as coatings, industrial detergents, and surface treating agents . Its application has resulted in an estimated reduction of more than 400 million pounds of ground-level ozone being formed from solvent emissions in the United States and Canada . Future research may focus on improving the synthesis process and expanding its applications.

作用机制

Target of Action

It’s known that similar compounds like tert-butyl acetate are used as solvents in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .

Mode of Action

It’s known that tert-butyl acetate can convert aromatic nitriles to the corresponding n-tert-butylamides, catalyzed by sulfuric acid . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

It’s known that tert-butyl acetate may cause irritation, potentially due to the acetic acid formed during hydrolysis .

Pharmacokinetics

It’s known that tert-butyl acetate is primarily hydroxylated at lower concentrations, while ester hydrolysis prevails at higher concentrations .

Result of Action

It’s known that tert-butyl acetate can cause irritation in humans, similar to n-butyl acetate .

Action Environment

It’s known that tert-butyl acetate is a colorless flammable liquid with a camphor- or blueberry-like smell .

属性

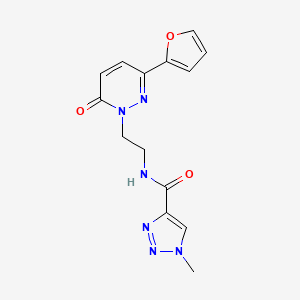

IUPAC Name |

tert-butyl (3E)-3-amino-3-hydroxyiminopropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-7(2,3)12-6(10)4-5(8)9-11/h11H,4H2,1-3H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHKDZQXAXCAOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C/C(=N\O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(-N'-hydroxycarbamimidoyl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2921668.png)

![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2921672.png)

![Diethyl 2,6-dimethyl-4-[1-(4-methylphenyl)triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2921675.png)

![N-(3,4-dimethylphenyl)-2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2921679.png)

![5,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B2921680.png)

![2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2921681.png)

![tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate](/img/structure/B2921683.png)

![[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2921691.png)